molecular formula C9H13ClO2 B8382205 4-chlorobutyl cyclobutene-1-carboxylate

4-chlorobutyl cyclobutene-1-carboxylate

Cat. No.: B8382205
M. Wt: 188.65 g/mol
InChI Key: BCAMGEBNHZETHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobutyl cyclobutene-1-carboxylate is an organic compound with the molecular formula C9H13ClO2. This compound is a derivative of cyclobutene, featuring a carboxylic acid ester group and a chlorine atom attached to a butyl chain. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chlorobutyl cyclobutene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclobut-1-enecarboxylic acid with 4-chlorobutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the use of cyclobut-1-enecarboxylic acid chloride, which reacts with 4-chlorobutanol in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.

Industrial Production Methods

In an industrial setting, the production of cyclobut-1-enecarboxylic acid 4-chloro-butyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chlorobutyl cyclobutene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding butyl ester.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Cyclobut-1-enecarboxylic acid.

    Reduction: Cyclobut-1-enecarboxylic acid butyl ester.

    Substitution: Various substituted cyclobut-1-enecarboxylic acid esters depending on the nucleophile used.

Scientific Research Applications

4-chlorobutyl cyclobutene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobut-1-enecarboxylic acid 4-chloro-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclobut-1-enecarboxylic acid butyl ester: Lacks the chlorine atom, resulting in different reactivity and applications.

    Cyclobut-1-enecarboxylic acid methyl ester: Smaller ester group, leading to different physical and chemical properties.

    Cyclobut-1-enecarboxylic acid ethyl ester: Intermediate ester group size, with properties between the butyl and methyl esters.

Uniqueness

4-chlorobutyl cyclobutene-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

4-chlorobutyl cyclobutene-1-carboxylate

InChI

InChI=1S/C9H13ClO2/c10-6-1-2-7-12-9(11)8-4-3-5-8/h4H,1-3,5-7H2

InChI Key

BCAMGEBNHZETHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1)C(=O)OCCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclobut-1-enecarboxylic acid (2.04 mmol, 200 mg) was dissolved in 1.5 mL dry CH2Cl2. The solution was cooled to 0° C. and oxalyl dichloride (4.08 mmol, 345 μL) was added. The temperature of the solution was raised to rt, and the mixture was allowed to react for 1 h. The solvent was evaporated to generate a viscous oil. 4-chlorobutanol (1.36 mmol, 148 mg) and triethylamine (2.72 mmol, 379 μL) were dissolved in 1.0 mL dry CH2Cl2, and the solution was stirred at 0° C. for 45 min before being added to a vial containing cyclobut-1-enecarboxylic chloride. The reaction mixture was stirred for 16 h at rt. The CH2Cl2 solution was concentrated by rotary evaporation, and then purified by flash column chromatography (60% CH2Cl2/pentane) to yield 21 as a colorless oil (98 mg, 38%). 1H-NMR (500 MHz, CDCl3) δ 6.73 (s, 1H), 4.11 (t, J=6.0 Hz, 2H), 3.54 (t, J=6.0 Hz, 2H), 2.68 (t, J=6.0 Hz, 2H), 2.43 (m, 2H), 1.81 (m, 4H). 13C NMR (100 MHz, CDCl3) δ 162.27, 146.69, 138.71, 63.31, 44.58, 29.31, 29.20, 27.20, 26.20.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
345 μL
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Three
Quantity
379 μL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
cyclobut-1-enecarboxylic chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
38%

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